[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid
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Overview
Description
The compound of interest, 2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid, is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its versatility and has been incorporated into various compounds with potential biological activities.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives has been explored in several studies. For instance, the synthesis of novel derivatives of 1,2,4-triazole was achieved by condensation reactions involving substituted 1,2,4-triazole and intermediates derived from salicylaldehyde or p-hydroxybenzaldehyde with 1,2-dibromoethane . Additionally, the synthesis of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives was reported, which involved the reaction of thiocarbohydrazide with substituted phenoxy acetic acid to obtain substituted 1,2,4-triazoles .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. In the synthesis of novel 1,2,4-triazole derivatives, the structures were confirmed by IR, 1H NMR, ESI/MS, and 13C NMR . For the nitrosation reaction products of alkyl esters of 1,2-benzisoxazole-3-acetic acid, X-ray crystal structure analyses were employed .
Chemical Reactions Analysis
The chemical reactivity of the triazole ring can be influenced by substituents on the ring. In one study, 1,2,3-triazole was used as a stabilizing factor for a catalyst in the Hashmi phenol synthesis, which resulted in excellent yields and chemoselectivity of the desired phenol products . This indicates that triazole derivatives can play a significant role in facilitating chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives have been studied to understand their potential biological activity and pharmaceutical applications. The acid-base properties of 5-R-4-R1-1,2,4-triazole-3-thio(sulfo)acetic acids were investigated, and the ionization constants (pKa) were determined by potentiometric titration. The study found correlations between the acidity of the compounds and the characteristics of their structure .
Relevant Case Studies
The anti-inflammatory and analgesic activities of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives were evaluated in vivo. Among the series, specific derivatives showed significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds .
Scientific Research Applications
Synthesis and Analgesic Activity
The compound [2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid has been synthesized and investigated for its anti-inflammatory and analgesic activities. Some derivatives of this compound showed significant anti-inflammatory and analgesic activities, highlighting its potential in medicinal chemistry (Hunashal et al., 2014).
Structural and Spectroscopic Analysis
The synthesis and structural study of derivatives of [2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid have been conducted. The thiol-thione tautomeric forms of these compounds were recognized based on spectroscopic data and theoretical calculations, providing insights into their chemical properties (Siwek et al., 2008).
Biochemical Parameter Analysis
Antimicrobial Activity
Some derivatives of [2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid exhibited antimicrobial activity, particularly against certain fungi, showcasing the compound's potential in developing antimicrobial agents (Hunashal et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-[2-[3-(furan-2-yl)-1,2,4-triazol-4-yl]phenoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-13(19)8-21-11-5-2-1-4-10(11)17-9-15-16-14(17)12-6-3-7-20-12/h1-7,9H,8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBRSMRQMVDHAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=C2C3=CC=CO3)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid |
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